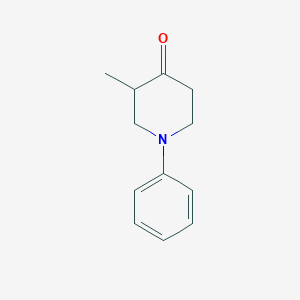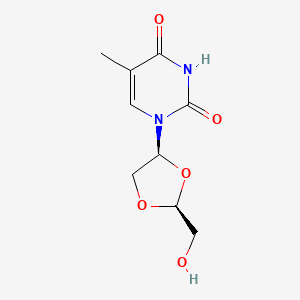
(+)-L-beta-DioxalaneT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-L-beta-DioxalaneT is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-L-beta-DioxalaneT typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include the use of specific catalysts and reagents that facilitate the formation of the dioxalane ring structure. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in the efficiency and yield of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods that ensure high purity and yield. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.
Chemical Reactions Analysis
Types of Reactions: (+)-L-beta-DioxalaneT undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
(+)-L-beta-DioxalaneT has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique reactivity and stability. Industrially, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (+)-L-beta-DioxalaneT involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. This mechanism is crucial for its applications in therapeutic and biochemical research.
Comparison with Similar Compounds
(+)-L-beta-DioxalaneT is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include other dioxalane derivatives and related ring structures. this compound stands out due to its enhanced stability and versatility in various chemical reactions.
Properties
CAS No. |
145414-65-9 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |
InChI Key |
BCAWWPAPHSAUQZ-BQBZGAKWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



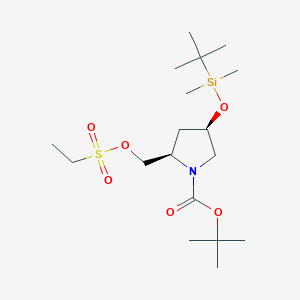

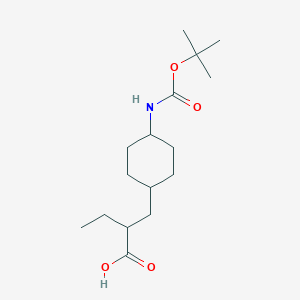

![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)

![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
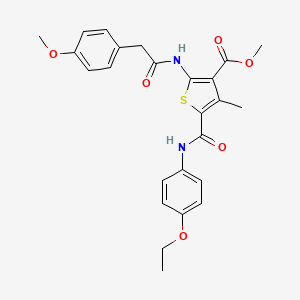
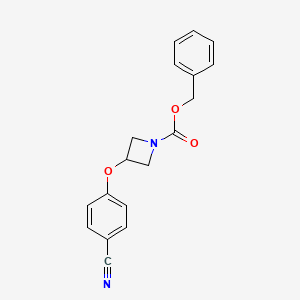
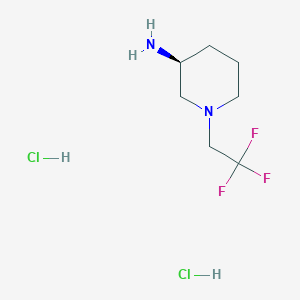
![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
